N-Methoxyaniline, also known as 4-methoxyaniline, is an aromatic amine characterized by the presence of a methoxy group attached to the aniline structure. Its molecular formula is , and it has a molecular weight of approximately 137.15 g/mol. This compound appears as a colorless to pale yellow liquid or solid, depending on its form, and is known for its distinctive aromatic odor. N-Methoxyaniline is soluble in organic solvents but has limited solubility in water, which influences its applications in various fields.
These reactions are significant for synthesizing more complex molecules in organic chemistry and medicinal chemistry.
Research indicates that N-Methoxyaniline and its derivatives exhibit notable biological activities. For instance, studies have shown that certain methoxyaniline-derived compounds possess inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. The most active derivatives have demonstrated IC50 values as low as 2.83 μM, indicating potent biological activity against this target . Additionally, these compounds may have potential applications in drug development due to their ability to modulate various biochemical pathways.
N-Methoxyaniline can be synthesized through several methods:
These methods vary in complexity and yield, with newer approaches focusing on environmentally friendly and efficient synthesis routes.
N-Methoxyaniline finds applications across various domains:
The versatility of N-Methoxyaniline makes it a valuable compound in both industrial and research settings.
Studies investigating the interactions of N-Methoxyaniline with biological targets have revealed its potential as an enzyme inhibitor. For example, molecular docking studies have been conducted to elucidate how methoxyaniline derivatives interact with aldose reductase, providing insights into their inhibitory mechanisms . These findings suggest that further exploration into the structure-activity relationships of these compounds could lead to the development of more effective inhibitors for therapeutic use.
Several compounds share structural similarities with N-Methoxyaniline. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Difference | Unique Properties |
|---|---|---|
| N-Benzyl-4-methoxyaniline | Benzyl group attached | Enhanced biological activity due to additional aromatic system |
| N-Benzyl-4-hydroxyaniline | Hydroxyl group instead of methoxy | Exhibits different reactivity patterns and biological activities |
| N-Benzyl-4-ethoxyaniline | Ethoxy group instead of methoxy | Altered solubility and reactivity compared to methoxy derivative |
| N-Benzyl-4-chloroaniline | Chloro group instead of methoxy | Different electronic properties affecting reactivity |
N-Methoxyaniline's unique methoxy substitution imparts distinct chemical properties that influence its reactivity and interactions with biological targets, making it particularly valuable in both research and industrial applications.
The electronic structure of N-methoxyaniline is governed by the interplay between the amine (-NH₂) and methoxy (-OCH₃) groups. In the para isomer (p-methoxyaniline), the methoxy group donates electron density via resonance into the aromatic ring, stabilizing the adjacent amine group. This occurs through delocalization of the methoxy oxygen’s lone pairs into the ring, creating partial negative charges on ortho and para carbons relative to the oxygen. Consequently, the nitrogen lone pair becomes more available for protonation, increasing basicity compared to unsubstituted aniline.
In contrast, the meta isomer (m-methoxyaniline) exhibits weaker resonance effects due to the substituent’s position, which prevents direct conjugation with the amine group. The ortho isomer (o-methoxyaniline) faces steric hindrance between the -NH₂ and -OCH₃ groups, distorting the aromatic ring and reducing resonance efficacy. These electronic differences are quantified by pKa values:
Resonance structures for the para isomer illustrate electron density redistribution (Fig. 1):
X-ray diffraction (XRD) studies of poly(p-methoxyaniline) (PPA) reveal a semi-crystalline structure with alternating head-to-tail (HT) and head-to-head (HH) molecular chains. The HT configuration predominates (55–80% crystallinity), characterized by:
In the ortho isomer, steric clashes between substituents increase the C-N bond length to 1.42 Å, reducing conjugation. Meta-substituted crystals exhibit intermediate bond lengths (C-N: 1.40 Å), reflecting weaker resonance effects.
Table 1: Bond Lengths in N-Methoxyaniline Isomers
| Isomer | C-N (Å) | C-O (Å) | C-C (Å, ring avg.) |
|---|---|---|---|
| Para | 1.38 | 1.36 | 1.40 |
| Meta | 1.40 | 1.38 | 1.41 |
| Ortho | 1.42 | 1.37 | 1.43 |
Data sourced from XRD and DFT studies.
Physicochemical Properties:
Electronic Effects:
Table 2: Isomer-Specific Properties
| Property | Ortho | Meta | Para |
|---|---|---|---|
| Melting Point (°C) | 5 | −1–1 | 57 |
| Boiling Point (°C) | 224 | 251 | 243 |
| Water Solubility | 1.5% | <0.1% | <0.1% |
| pKa | 4.5 | 4.7 | 5.3 |
Data compiled from PubChem and polymer studies.
Thermogravimetric analysis represents a critical analytical technique for evaluating the thermal stability and decomposition pathways of N-Methoxyaniline. Based on comprehensive literature analysis of structurally related aromatic amine compounds, the thermal decomposition behavior of N-Methoxyaniline can be characterized through multiple distinct thermal events [1] [2].
The thermal decomposition of N-Methoxyaniline typically initiates at temperatures ranging from 170-180°C, which is consistent with the thermal behavior observed for other aniline derivatives containing methoxy substituents [2]. This onset temperature represents the initial stage where molecular bonds begin to weaken and the compound starts to undergo structural changes. The thermogravimetric profile reveals a multi-step decomposition process, with the first major weight loss occurring between 180-250°C [3].
Table 1: Thermogravimetric Analysis Parameters for N-Methoxyaniline
| Parameter | Temperature Range (°C) | Weight Loss (%) | Decomposition Process |
|---|---|---|---|
| Onset Temperature | 170-180 | 0-5 | Initial bond weakening |
| First Decomposition Stage | 180-250 | 15-25 | Methoxy group cleavage |
| Second Decomposition Stage | 250-370 | 40-60 | Aromatic ring degradation |
| Final Decomposition Stage | 370-500 | 80-95 | Complete thermal breakdown |
The primary decomposition pathway involves the cleavage of the N-methoxy bond, leading to the formation of aniline and methanol or methanol derivatives [4]. This process is accompanied by the emission of volatile organic compounds, including methanol vapor and various hydrocarbon fragments. The differential thermal analysis reveals an endothermic peak at approximately 350°C, which corresponds to the major decomposition event involving the breakdown of the aromatic ring structure [1].
The second stage of decomposition, occurring between 250-370°C, involves the fragmentation of the aromatic ring system and the formation of smaller molecular species. This stage is characterized by the emission of hydrogen cyanide, ammonia, and various carbonyl-containing compounds [4]. The thermogravimetric analysis shows that approximately 60-80% of the original mass is lost during this temperature range, indicating extensive molecular fragmentation.
The solubility characteristics of N-Methoxyaniline demonstrate distinct patterns when evaluated across different solvent polarities, reflecting the compound's amphiphilic nature arising from the polar methoxy group and the aromatic amine structure [5] [6].
Table 2: Solubility Profile of N-Methoxyaniline in Various Solvent Systems
| Solvent Type | Solvent | Solubility | Temperature (°C) | Mechanism |
|---|---|---|---|---|
| Polar Protic | Water | Limited | 20 | Hydrogen bonding |
| Polar Protic | Methanol | Highly soluble | 20 | Strong hydrogen bonding |
| Polar Protic | Ethanol | Highly soluble | 20 | Hydrogen bonding and dipole interactions |
| Polar Aprotic | Acetone | Highly soluble | 20 | Dipole-dipole interactions |
| Polar Aprotic | DMSO | Excellent solubility | 20 | Strong dipole interactions |
| Non-polar | Hexane | Poorly soluble | 20 | Van der Waals forces only |
| Non-polar | Benzene | Moderate solubility | 20 | π-π interactions |
In polar protic solvents, N-Methoxyaniline exhibits enhanced solubility due to the formation of hydrogen bonds between the amine group and solvent molecules [5]. The methoxy group further contributes to solubility through its oxygen atom, which can act as a hydrogen bond acceptor. Methanol and ethanol demonstrate particularly good solvation properties, with N-Methoxyaniline showing complete miscibility at standard conditions.
The solubility in water remains limited despite the presence of polar functional groups, primarily due to the hydrophobic nature of the aromatic ring system [7]. The water solubility is estimated to be less than 1 gram per liter at room temperature, significantly lower than that observed for simpler aniline derivatives. This reduced aqueous solubility impacts the compound's bioavailability and environmental behavior.
In polar aprotic solvents such as acetone and dimethyl sulfoxide, N-Methoxyaniline demonstrates excellent solubility characteristics [8]. These solvents can effectively solvate both the polar and non-polar regions of the molecule through dipole-dipole interactions and London dispersion forces. The absence of competing hydrogen bonding from the solvent allows for more efficient dissolution.
The stability of N-Methoxyaniline in aqueous solutions exhibits significant pH dependence, primarily due to the basic nature of the amine functional group and the susceptibility of the N-methoxy bond to hydrolytic cleavage under specific conditions [9] [10].
Table 3: pH-Dependent Stability Profile of N-Methoxyaniline
| pH Range | Stability | Half-life | Primary Degradation Pathway | Products |
|---|---|---|---|---|
| 1-3 | Moderate | 48-72 hours | Protonation and hydrolysis | Aniline + methanol |
| 4-6 | Good | 7-14 days | Minimal degradation | Unchanged |
| 7-9 | Excellent | >30 days | Optimal stability | Unchanged |
| 10-12 | Moderate | 3-7 days | Base-catalyzed hydrolysis | Aniline + formaldehyde |
At acidic pH values (pH 1-3), N-Methoxyaniline undergoes protonation at the amine nitrogen, which increases the susceptibility of the N-methoxy bond to nucleophilic attack by water molecules [11]. This acid-catalyzed hydrolysis mechanism leads to the formation of aniline and methanol as primary degradation products. The reaction kinetics follow pseudo-first-order behavior with respect to N-Methoxyaniline concentration.
In the neutral pH range (pH 6-8), N-Methoxyaniline demonstrates optimal stability with minimal degradation observed over extended periods [10]. The compound maintains its structural integrity due to the balanced electrostatic environment that neither promotes protonation nor facilitates base-catalyzed reactions. This pH range represents the optimal conditions for storage and handling of aqueous solutions.
Under alkaline conditions (pH 10-12), N-Methoxyaniline experiences base-catalyzed degradation through hydroxide ion attack on the methoxy carbon [11]. This mechanism differs from acid-catalyzed hydrolysis and can lead to the formation of formaldehyde and aniline derivatives. The degradation rate increases with increasing hydroxide concentration, following second-order kinetics.
The FT-IR spectrum of N-Methoxyaniline provides distinctive fingerprint information that enables unambiguous identification and structural confirmation [12] [13] [14].
Table 4: Characteristic FT-IR Absorption Bands for N-Methoxyaniline
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
|---|---|---|---|---|
| Methoxy C-H stretch | 2830 ± 10 | Medium | Symmetric C-H stretch | Diagnostic for -OCH₃ |
| Aromatic C-H stretch | 3000-3100 | Medium | C-H stretch | Multiple peaks |
| N-H stretch | 3300-3500 | Strong-Medium | Primary amine N-H | Broad absorption |
| Aromatic C=C stretch | 1500-1600 | Strong | Ring vibrations | Multiple bands |
| C-O stretch | 1200-1300 | Strong | Ether C-O bond | Characteristic peak |
| N-H bend | 1600-1650 | Medium | Amine deformation | Overlaps with C=C |
The methoxy C-H stretching vibration at 2830 ± 10 cm⁻¹ serves as a diagnostic peak for the presence of the methoxy functional group [13]. This absorption appears at lower frequency compared to typical aliphatic C-H stretches due to the electron-withdrawing effect of the oxygen atom. The peak is characteristically sharp and of medium intensity, making it easily identifiable in the spectrum.
The aromatic C-H stretching region (3000-3100 cm⁻¹) displays multiple peaks corresponding to the various C-H bonds on the benzene ring [15]. These absorptions are typically of medium intensity and can be used to confirm the presence of the aromatic system. The N-H stretching absorptions appear as broad bands between 3300-3500 cm⁻¹, with the exact position depending on hydrogen bonding interactions and the physical state of the sample.
The ¹H NMR spectrum of N-Methoxyaniline reveals characteristic chemical shifts that provide detailed structural information about the molecule's hydrogen environments [16] [17].
Table 5: ¹H NMR Chemical Shifts for N-Methoxyaniline
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | J-coupling (Hz) |
|---|---|---|---|---|
| Methoxy protons (OCH₃) | 3.8-4.0 | Singlet | 3H | - |
| Aromatic protons | 6.5-7.5 | Multiplet | 5H | 6-8 |
| Amine protons (NH₂) | 3.5-5.5 | Broad singlet | 2H | - |
The methoxy protons appear as a sharp singlet at 3.8-4.0 ppm, integrating for three protons [17]. This chemical shift is characteristic for methoxy groups attached to nitrogen atoms and serves as a diagnostic signal for structural confirmation. The absence of coupling to neighboring protons results in the singlet multiplicity.
The aromatic protons appear as a complex multiplet in the region 6.5-7.5 ppm, with the exact chemical shifts depending on the substitution pattern and electronic effects [18]. The integration corresponds to five aromatic protons, confirming the monosubstituted benzene ring structure. The amine protons typically appear as a broad signal between 3.5-5.5 ppm, with the exact position being highly dependent on temperature, concentration, and hydrogen bonding interactions.
The ¹³C NMR spectrum provides crucial information about the carbon framework and electronic environment of N-Methoxyaniline [19] [20].
Table 6: ¹³C NMR Chemical Shifts for N-Methoxyaniline
| Carbon Environment | Chemical Shift (ppm) | Assignment | Electronic Environment |
|---|---|---|---|
| Methoxy carbon (OCH₃) | 56 ± 1 | Primary carbon | Normal electronic environment |
| Aromatic carbons | 110-160 | sp² carbons | Variable due to substitution |
| Ipso carbon (C-N) | 145-155 | Quaternary | Electron-rich due to N donation |
The methoxy carbon appears at 56 ± 1 ppm, which is characteristic for methoxy groups in normal electronic environments [19]. This chemical shift can be diagnostic for determining the substitution pattern and electronic effects within the molecule. The position may shift to higher field (61.5 ± 2 ppm) in cases where the methoxy group experiences steric hindrance from ortho substituents.
The aromatic carbons appear in the range 110-160 ppm, with the exact positions depending on their relationship to the electron-donating amine substituent [18]. The ipso carbon (directly bonded to nitrogen) typically appears at the downfield end of this range due to the electron-donating effect of the amine group.
The UV-Vis absorption spectrum of N-Methoxyaniline exhibits characteristic electronic transitions that provide information about the compound's conjugated system and electronic structure [21] [22] [23].
Table 7: UV-Vis Absorption Characteristics of N-Methoxyaniline
| Transition Type | Wavelength (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Assignment |
|---|---|---|---|
| π → π* | 250-280 | 10,000-15,000 | Aromatic system |
| n → π* | 300-350 | 1,000-5,000 | Amine lone pair |
| Charge transfer | 350-400 | 5,000-10,000 | N → ring transfer |
The primary absorption band appears in the region 250-280 nm and corresponds to π → π* transitions within the aromatic ring system [22]. This high-intensity absorption is characteristic of substituted anilines and provides information about the extent of conjugation between the amine substituent and the aromatic ring.
A secondary absorption appears at longer wavelengths (300-350 nm) and is assigned to n → π* transitions involving the nitrogen lone pair [23]. The intensity of this band is sensitive to the electronic environment around the nitrogen atom and can provide information about hydrogen bonding and solvent interactions.